molecular formula C18H15N B11868685 1-Methyl-2-phenyl-1,4-dihydroindeno[1,2-b]pyrrole CAS No. 89506-63-8

1-Methyl-2-phenyl-1,4-dihydroindeno[1,2-b]pyrrole

Cat. No.: B11868685
CAS No.: 89506-63-8
M. Wt: 245.3 g/mol
InChI Key: MYGLFDNXEHEXBS-UHFFFAOYSA-N
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Description

1-Methyl-2-phenyl-1,4-dihydroindeno[1,2-b]pyrrole is a heterocyclic compound that belongs to the class of indeno[1,2-b]pyrroles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-phenyl-1,4-dihydroindeno[1,2-b]pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-azido-1,3-diphenylprop-2-en-1-one with pentane-2,4-dione, catalyzed by indium trichloride in water, results in the formation of the desired compound . Another method involves the use of hydrazine hydrate for the recyclization of 2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenyl-1,4-dihydroindeno[1,2-b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide . The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the compound’s structure.

Scientific Research Applications

1-Methyl-2-phenyl-1,4-dihydroindeno[1,2-b]pyrrole has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development.

Mechanism of Action

The mechanism of action of 1-Methyl-2-phenyl-1,4-dihydroindeno[1,2-b]pyrrole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization by targeting the colchicine binding site, leading to disruption of cellular microtubule networks and induction of cell cycle arrest and apoptosis . This mechanism is particularly relevant in its potential anticancer applications.

Comparison with Similar Compounds

1-Methyl-2-phenyl-1,4-dihydroindeno[1,2-b]pyrrole can be compared with other similar compounds, such as 1,4-dihydroindeno[1,2-c]pyrazole derivatives. These compounds share structural similarities but may differ in their biological activities and applications . The unique features of this compound, such as its specific molecular interactions and reaction pathways, distinguish it from other related compounds.

List of Similar Compounds:
  • 1,4-Dihydroindeno[1,2-c]pyrazole
  • Pyrrolo[3,2-b]pyrrole-1,4-dione
  • 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazole

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it an important subject for research in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds can provide valuable insights into its applications and future developments.

Properties

CAS No.

89506-63-8

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

1-methyl-2-phenyl-4H-indeno[1,2-b]pyrrole

InChI

InChI=1S/C18H15N/c1-19-17(13-7-3-2-4-8-13)12-15-11-14-9-5-6-10-16(14)18(15)19/h2-10,12H,11H2,1H3

InChI Key

MYGLFDNXEHEXBS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C3=CC=CC=C3C2)C4=CC=CC=C4

Origin of Product

United States

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